molecular formula C6H8N4O2S2 B2883064 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 868974-31-6

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2883064
CAS No.: 868974-31-6
M. Wt: 232.28
InChI Key: XYDQGALPQMBORY-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with an acetamide group at position 5 and a sulfanyl-linked acetamide moiety at position 2.

The synthesis of such derivatives typically involves nucleophilic substitution reactions. For instance, N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide can react with halogenated acetamide derivatives to form the sulfanyl bridge, as demonstrated in the preparation of structurally related coumarin-thiadiazole hybrids . Key physicochemical properties, such as melting points and NMR spectral data, are critical for structural validation. For example, a closely related compound, N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, crystallizes in a monoclinic system with specific intermolecular hydrogen bonding patterns, highlighting the structural stability imparted by the thiadiazole core .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S2/c1-3(11)8-5-9-10-6(14-5)13-2-4(7)12/h2H2,1H3,(H2,7,12)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDQGALPQMBORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction is carried out by heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride and glacial acetic acid under reflux conditions for about 1.5 hours . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound increases cerebral blood flow and reduces intraocular pressure . It also interacts with aquaporins, affecting water permeability in membranes .

Comparison with Similar Compounds

Anticancer and Apoptosis-Inducing Activity

  • Compound 3 and 8 (): These derivatives induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). The presence of 4-nitrophenylamino groups facilitates π-π interactions and hydrogen bonding with Akt’s active site .
  • Compound 63 (): 2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrates cytotoxic effects against breast cancer (MCF-7) cells, though less potent than doxorubicin .

Antimicrobial and Anti-Inflammatory Potential

  • Benzo[d]oxazole Derivatives (): Compounds like 5l (m.p. 269.5–271°C) exhibit neuroprotective effects, attributed to the benzoxazole-thiadiazole synergy enhancing blood-brain barrier permeability .
  • Pyrazolone-Thiadiazole Hybrid (): This hybrid shows promise as a 5-lipoxygenase inhibitor, with docking studies highlighting salt-bridge interactions critical for anti-inflammatory activity .

Structural Insights from Crystallography

The crystal structure of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide reveals a planar thiadiazole ring stabilized by N–H···O hydrogen bonds. This rigidity is crucial for maintaining pharmacological activity under physiological conditions . In contrast, derivatives with flexible substituents (e.g., benzylthio) may exhibit varied conformational dynamics affecting target engagement .

Biological Activity

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by research findings and case studies.

  • Molecular Formula : C₆H₇N₃O₃S₂
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 328288-81-9

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Studies : In vitro tests demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects on various cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer) cells. The IC50 values ranged from 8.5 μM to 15.1 μM, indicating a potent anticancer effect compared to standard treatments like cisplatin .
Cell Line IC50 (μM) Comparison with Cisplatin (21.5 μM)
K5628.5 - 14.9More effective
HeLa8.9 - 15.1More effective

2. Antimicrobial Activity

The compound has also shown promising results against various pathogens:

  • Antibacterial Effects : The synthesized derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .

3. Neuroprotective Effects

Neuroprotective properties have been observed in certain derivatives:

  • Protective Studies : Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. For example, one derivative exhibited better protective effects in PC12 cells than standard neuroprotective agents like edaravone .

Study on Anticancer Activity

In a study published in PubMed, researchers synthesized several thiadiazole derivatives and evaluated their anticancer properties. The findings indicated that certain compounds induced apoptosis in cancer cells through both extrinsic and intrinsic pathways, highlighting their mechanism of action .

Study on Antibacterial Activity

Another study focused on the antibacterial efficacy of thiadiazole derivatives against various bacterial strains. The results showed that some compounds had a higher selectivity index compared to traditional antibiotics, suggesting their potential for development into new antimicrobial therapies .

Q & A

Q. What are the standard synthesis protocols for 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?

The synthesis typically involves two key steps: (1) formation of the thiadiazole core via cyclization of thiosemicarbazides with carbon disulfide, and (2) acylation or alkylation reactions to introduce the sulfanylacetamide moiety. Critical parameters include reaction temperature (often 60–100°C), solvent selection (e.g., ethanol, DMF), and reaction time (4–24 hours). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity. Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 2.1–2.3 ppm for acetamido protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm functional groups and regiochemistry.
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 287.04 for C₇H₉N₃O₂S₃).
  • Infrared (IR) Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) are diagnostic .

Q. What are the primary biological activities associated with this compound?

Thiadiazole derivatives are studied for antimicrobial (against Staphylococcus aureus, E. coli), anticancer (via apoptosis induction in MCF-7 cells), and anti-inflammatory activities. The sulfanylacetamide group enhances membrane permeability and target binding, while the thiadiazole core contributes to heterocyclic reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control: Higher yields (>80%) are achieved at 80°C for thiadiazole cyclization, but exceeding 100°C risks decomposition.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve acylation efficiency, while ethanol minimizes side reactions.
  • Catalyst Use: Triethylamine or NaH accelerates alkylation steps.
  • In-situ Monitoring: TLC (chloroform:methanol = 7:3) tracks reaction progress. Post-synthesis HPLC (C18 column, acetonitrile/water gradient) confirms purity .

Q. How should researchers address contradictory bioactivity data across studies?

  • Reproducibility Checks: Validate protocols using reference compounds (e.g., diclofenac for anti-inflammatory assays).
  • Purity Verification: Contradictions often arise from impurities; use HPLC-MS to confirm >98% purity.
  • Structural Analog Comparison: Test derivatives (e.g., 5-methyl or 4-fluorophenyl variants) to isolate structure-activity relationships .

Q. What strategies are effective for designing derivative libraries of this compound?

  • Core Modification: Introduce substituents at the 5-position of the thiadiazole (e.g., alkyl, aryl, or heteroaryl groups) via alkylation or Suzuki coupling.
  • Functional Group Variation: Replace acetamido with propanamido or benzamido groups to modulate lipophilicity.
  • High-Throughput Screening: Use automated flow chemistry for rapid synthesis and screening against target enzymes (e.g., COX-2, HDACs) .

Q. How can computational methods enhance the study of this compound’s mechanism?

  • Molecular Docking: Predict binding affinities to targets like EGFR (PDB ID: 1M17) using AutoDock Vina.
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthesis.
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

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